2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile
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Overview
Description
2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a hydroxy group and a pyrrolo[1,2-c]pyrimidin-1-ylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanomethyl-1,3-benzothiazole with aldehydes, followed by cycloaddition reactions . Another approach involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups or other reducible functionalities.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the modulation of cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases (CDKs) and have potential anticancer properties.
Uniqueness
2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile is unique due to its specific substitution pattern and the presence of both hydroxy and amino groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
918340-68-8 |
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Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-hydroxy-4-(pyrrolo[1,2-c]pyrimidin-1-ylamino)benzonitrile |
InChI |
InChI=1S/C14H10N4O/c15-9-10-3-4-11(8-13(10)19)17-14-16-6-5-12-2-1-7-18(12)14/h1-8,19H,(H,16,17) |
InChI Key |
OGWSLPHCCYCNIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2NC3=CC(=C(C=C3)C#N)O |
Origin of Product |
United States |
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